N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide
Brand Name: Vulcanchem
CAS No.: 1251543-06-2
VCID: VC8223107
InChI: InChI=1S/C14H16N6O3S3/c1-19(26(2,22)23)8-12(21)16-13-17-18-14(25-13)24-9-10-7-20-6-4-3-5-11(20)15-10/h3-7H,8-9H2,1-2H3,(H,16,17,21)
SMILES: CN(CC(=O)NC1=NN=C(S1)SCC2=CN3C=CC=CC3=N2)S(=O)(=O)C
Molecular Formula: C14H16N6O3S3
Molecular Weight: 412.5

N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide

CAS No.: 1251543-06-2

Cat. No.: VC8223107

Molecular Formula: C14H16N6O3S3

Molecular Weight: 412.5

* For research use only. Not for human or veterinary use.

N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide - 1251543-06-2

Specification

CAS No. 1251543-06-2
Molecular Formula C14H16N6O3S3
Molecular Weight 412.5
IUPAC Name N-[5-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[methyl(methylsulfonyl)amino]acetamide
Standard InChI InChI=1S/C14H16N6O3S3/c1-19(26(2,22)23)8-12(21)16-13-17-18-14(25-13)24-9-10-7-20-6-4-3-5-11(20)15-10/h3-7H,8-9H2,1-2H3,(H,16,17,21)
Standard InChI Key HRMKOPAWUSTPNZ-UHFFFAOYSA-N
SMILES CN(CC(=O)NC1=NN=C(S1)SCC2=CN3C=CC=CC3=N2)S(=O)(=O)C
Canonical SMILES CN(CC(=O)NC1=NN=C(S1)SCC2=CN3C=CC=CC3=N2)S(=O)(=O)C

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure integrates three distinct pharmacophoric elements:

  • Imidazo[1,2-a]pyridine: A bicyclic heterocycle known for its bioisosteric compatibility with purine nucleotides, enabling interactions with enzymatic targets .

  • 1,3,4-Thiadiazole: A sulfur-containing heterocycle associated with enhanced metabolic stability and electron-deficient properties, favoring interactions with biological macromolecules.

  • N-Methylmethylsulfonamido Acetamide: A sulfonamide derivative contributing to solubility modulation and target affinity through hydrogen bonding.

The molecular formula C₁₄H₁₆N₆O₃S₃ (molecular weight: 412.5 g/mol) reflects the compound’s moderate polarity, supported by its SMILES notation:
CN(CC(=O)NC1=NN=C(S1)SCC2=CN3C=CC=CC3=N2)S(=O)(=O)C.
The InChIKey HRMKOPAWUSTPNZ-UHFFFAOYSA-N confirms its unique stereoelectronic configuration.

Predicted Physicochemical Properties

PropertyValue
LogP (Partition Coefficient)~2.1 (estimated)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors9
Rotatable Bonds7
Topological Polar Surface Area153 Ų

These properties suggest moderate membrane permeability but potential challenges in blood-brain barrier penetration.

Comparative Analysis with Structural Analogs

CompoundTarget ActivityIC₅₀/EC₅₀Reference
RifaximinBacterial RNA Polymerase0.5 μM (E. coli)
ZolpidemGABAₐ Receptor20 nM (Human)
VC8223107 (This Compound)Inferred Kinase InhibitionNot Determined

Note: Direct activity data for VC8223107 is unavailable; values inferred from structural analogs .

Challenges and Future Directions

  • ADMET Optimization: The high polar surface area (153 Ų) may limit oral bioavailability, necessitating prodrug strategies or formulation enhancements.

  • Target Deconvolution: Phenotypic screening followed by chemoproteomics could identify primary molecular targets.

  • Synthetic Scalability: Transitioning from milligram-scale laboratory synthesis to kilogram-scale production requires optimizing catalyst systems and reducing purification steps.

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